molecular formula C10H10ClIOS B14046068 1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14046068
M. Wt: 340.61 g/mol
InChI Key: BMXKJWHKYNBUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. It is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.

    Substitution: Nucleophilic substitution reactions can replace the chloro or iodo groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the methylthio group may engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological and chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-iodo-5-(ethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-bromo-5-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the iodo and methylthio groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H10ClIOS

Molecular Weight

340.61 g/mol

IUPAC Name

1-chloro-1-(3-iodo-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,1-2H3

InChI Key

BMXKJWHKYNBUDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)I)SC)Cl

Origin of Product

United States

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